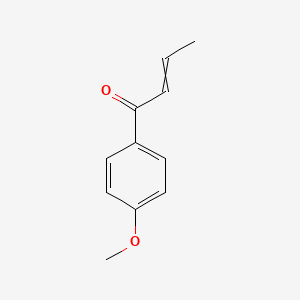

p-Methoxyphenyl propenyl ketone

Katalognummer B8497196

Molekulargewicht: 176.21 g/mol

InChI-Schlüssel: HIRLSMKURCRARB-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US03987200

Procedure details

Into a round bottom three-necked flask equipped with a stirrer, a reflux condenser, and a dropping funnel were placed 583 g. of anisole, 720 g. of aluminum chloride, and 2.37 liters of carbon disulfide. The reaction solution was stirred and 565 g. of crotonyl chloride were added by dropwise addition at such a rate as to maintain a continuous reflux. As the reaction mixture thickened, an additional 2.37 liters of carbon disulfide were added. The resulting reaction mixture which had the consistency of a slurry was refluxed for 4 hours and thereafter was poured into a mixture of 9 kg. of ice, 2 liters of water and 900 ml. of concentrated hydrochloric acid. The carbon disulfide was removed from the dilute acidified reaction mixture under vacuum. The aqueous residue was then extensively extracted with dichloromethane. The extract was washed with water and dried and was then evaporated in vacuo to yield the condensation product, p-methoxyphenyl propenyl ketone as an oil having a boiling point of about 135° C. (0.5 mm).

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[C:13](Cl)(=[O:17])/[CH:14]=[CH:15]/[CH3:16].Cl>O.C(=S)=S>[CH:14]([C:13]([C:4]1[CH:5]=[CH:6][C:1]([O:7][CH3:8])=[CH:2][CH:3]=1)=[O:17])=[CH:15][CH3:16] |f:1.2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C)(=O)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

2.37 L

|

|

Type

|

solvent

|

|

Smiles

|

C(=S)=S

|

Step Seven

|

Name

|

|

|

Quantity

|

2.37 L

|

|

Type

|

solvent

|

|

Smiles

|

C(=S)=S

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction solution was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a round bottom three-necked flask equipped with a stirrer, a reflux condenser, and a dropping funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a continuous reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction mixture which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was refluxed for 4 hours

|

|

Duration

|

4 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was poured into a mixture of 9 kg

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The carbon disulfide was removed from the dilute

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction mixture under vacuum

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous residue was then extensively extracted with dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

The extract was washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then evaporated in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=CC)C(=O)C1=CC=C(C=C1)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |